4-(Bromomethyl)tricyclo[4.3.1.1,3,8]undecane
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Overview
Description
4-(Bromomethyl)tricyclo[4.3.1.1,3,8]undecane is a complex organic compound with a unique tricyclic structure. It is known for its stability and reactivity, making it a valuable compound in various chemical reactions and applications. The compound’s molecular formula is C12H17Br, and it has a molecular weight of approximately 241.18 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)tricyclo[4.3.1.1,3,8]undecane typically involves the bromination of tricyclo[4.3.1.1,3,8]undecane. This reaction is carried out using bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction parameters such as temperature, pressure, and concentration to achieve high yield and purity. Advanced techniques like continuous flow reactors may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 4-(Bromomethyl)tricyclo[4.3.1.1,3,8]undecane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH), cyanide (CN), or amines (NH).
Reduction Reactions: The compound can be reduced to form tricyclo[4.3.1.1,3,8]undecane by using reducing agents like lithium aluminum hydride (LiAlH).
Oxidation Reactions: Oxidation can be achieved using oxidizing agents like potassium permanganate (KMnO4) to introduce functional groups such as hydroxyl (OH) or carboxyl (COOH) groups.
Common Reagents and Conditions:
Substitution: Nucleophiles like NaOH, KCN, or NH in solvents like ethanol or water.
Reduction: LiAlH in anhydrous ether.
Oxidation: KMnO4 in acidic or basic medium.
Major Products:
Substitution: Corresponding substituted tricyclo[4.3.1.1,3,8]undecane derivatives.
Reduction: Tricyclo[4.3.1.1,3,8]undecane.
Oxidation: Hydroxylated or carboxylated tricyclo[4.3.1.1,3,8]undecane derivatives.
Scientific Research Applications
4-(Bromomethyl)tricyclo[4.3.1.1,3,8]undecane has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)tricyclo[4.3.1.1,3,8]undecane involves its reactivity due to the presence of the bromomethyl group. This group can participate in various chemical reactions, leading to the formation of new bonds and functional groups. The molecular targets and pathways depend on the specific reaction and application, but generally involve nucleophilic substitution or addition reactions .
Comparison with Similar Compounds
Tricyclo[4.3.1.1,3,8]undecane: The parent compound without the bromomethyl group.
4-(Chloromethyl)tricyclo[4.3.1.1,3,8]undecane: Similar structure with a chloromethyl group instead of bromomethyl.
4-(Hydroxymethyl)tricyclo[4.3.1.1,3,8]undecane: Contains a hydroxymethyl group instead of bromomethyl.
Uniqueness: 4-(Bromomethyl)tricyclo[4.3.1.1,3,8]undecane is unique due to its specific reactivity and stability conferred by the bromomethyl group. This makes it a valuable intermediate in various chemical syntheses and applications, distinguishing it from its analogs.
Properties
Molecular Formula |
C12H19Br |
---|---|
Molecular Weight |
243.18 g/mol |
IUPAC Name |
4-(bromomethyl)tricyclo[4.3.1.13,8]undecane |
InChI |
InChI=1S/C12H19Br/c13-7-12-6-10-2-8-1-9(3-10)5-11(12)4-8/h8-12H,1-7H2 |
InChI Key |
XDVDPRAXSZSJMV-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)C(C3)CBr |
Origin of Product |
United States |
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